

Visualizing MPAC Results with the Shiny App: Application Notes and Protocols

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Compound of Interest

Compound Name:	MPAC
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Abstract

The Multi-omic Pathway Analysis of Cells (**MPAC**) framework is a powerful computational tool for integrating multi-omic datasets, such as DNA copy number alterations and RNA-sequencing data, to infer pathway activities.[1] This approach allows for the identification of patient subgroups with distinct pathway alterations and the prioritization of proteins with potential clinical relevance, which is particularly valuable in cancer research and drug development.[2][3] [4] This document provides detailed application notes and protocols for visualizing the results of an **MPAC** analysis using a dedicated R Shiny application. It includes an overview of the experimental data generation, a summary of the quantitative outputs, and visual representations of the underlying workflows and biological pathways.

Introduction to MPAC and the Shiny Visualization App

MPAC leverages prior knowledge from biological pathways to interpret complex multi-omic data.[1] By modeling network relationships within pathways, **MPAC** infers consensus activity levels for proteins and other pathway components.[1] A key application of **MPAC** is in cancer research, where it can identify patient subgroups based on altered pathway activities, such as those related to the immune response, which may not be apparent from analyzing a single omic data type alone.[2][3][4]

To facilitate the exploration of these complex results, an interactive Shiny app has been developed.[5] This web-based application allows researchers to intuitively navigate and visualize **MPAC** output, including pathway enrichment results, inferred protein activities, and their correlation with clinical data.

Experimental Protocols: Generating Input Data for MPAC

MPAC is designed to integrate various types of omic data. The following protocols provide a high-level overview of the methodologies for generating DNA copy number alteration and RNA-sequencing data, similar to the data used from The Cancer Genome Atlas (TCGA) for **MPAC** analysis.

DNA Copy Number Alteration (CNA) Data Generation

Genomic DNA is extracted from tumor and matched normal samples. High-throughput SNP arrays are a common method for generating CNA data.

Protocol Outline:

- **DNA Extraction and QC:** High-quality genomic DNA is extracted from tissue samples. DNA concentration and purity are assessed using spectrophotometry and gel electrophoresis.
- **SNP Array Hybridization:** DNA samples are fragmented, labeled, and hybridized to a high-density SNP array (e.g., Affymetrix Genome-Wide Human SNP Array 6.0).[3]
- **Array Scanning and Signal Processing:** The arrays are washed and scanned to obtain signal intensities for each probe.

- **Data Segmentation:** The raw signal intensities are processed to identify genomic regions with altered copy numbers. Algorithms like Circular Binary Segmentation (CBS) are used to translate noisy intensity data into chromosomal regions of equal copy number.[6]
- **Gene-Level Copy Number Estimation:** The segmented data is further processed to assign a discrete copy number status (e.g., amplification, deletion, or neutral) to each gene. Tools like GISTIC2.0 are often employed for this purpose.[4]

RNA-Sequencing (RNA-Seq) Data Generation

Total RNA is extracted from tumor and matched normal samples to quantify gene expression levels.

Protocol Outline:

- **RNA Extraction and QC:** Total RNA is extracted from tissue samples. RNA integrity and quantity are assessed using a bioanalyzer.
- **Library Preparation:** mRNA is typically enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
- **Sequencing:** The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina).
- **Data Processing and Alignment:** Raw sequencing reads are quality-controlled and aligned to a reference genome (e.g., GRCh38).[7]
- **Gene Expression Quantification:** The number of reads mapping to each gene is counted. These raw counts can then be normalized to account for sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[7]

Quantitative Data Presentation

The **MPAC** analysis generates a wealth of quantitative data. The Shiny app is designed to present this information in an accessible and interactive format. Below are examples of the key

data tables you will encounter.

Inferred Pathway Activity Levels (IPLs)

This table summarizes the activity level of each pathway for each patient or sample. The values represent the log-likelihood ratio of the pathway being activated or repressed.

Pathway ID	Pathway Name	Sample 1 IPL	Sample 2 IPL	Sample 3 IPL	...
GO:0002250	Adaptive Immune Response	2.5	-1.8	3.1	...
GO:0006955	Immune Response	3.1	-2.2	2.8	...
GO:0002474	Antigen presentation	1.9	-0.5	2.3	...
...

Gene/Protein Level Data

This table provides detailed information for each gene or protein within the analyzed pathways, including their inferred activity levels and the input omic data states.

Gene Symbol	Inferred Activity Level	CNA Status	RNA Expression State
CD4	2.8	Neutral	Activated
CD3E	2.5	Neutral	Activated
CCR5	1.9	Neutral	Activated
HLA-DRB1	3.2	Amplified	Activated
KRT78	-2.1	Neutral	Repressed
SPRR3	-2.5	Deletion	Repressed
...

Patient Group Summary

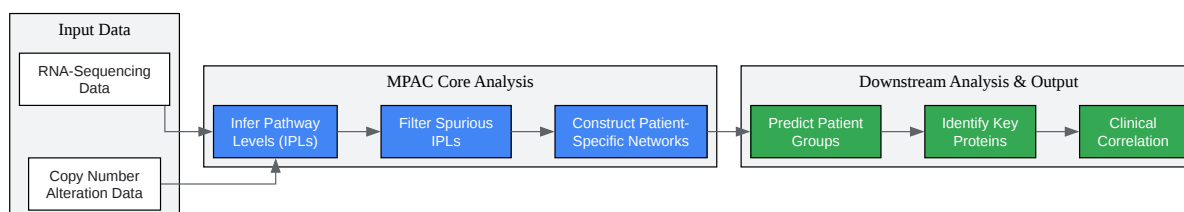
MPAC can identify patient subgroups with distinct pathway alteration profiles. This table summarizes the key characteristics of these groups.

Patient Group	Number of Patients	Enriched Pathways	Key Proteins	Associated Clinical Outcome
Group 1	50	Immune Response, T-cell activation	CD4, CD3E, HLA-DRB1	Better overall survival
Group 2	75	Keratinization, Epidermal cell differentiation	KRT78, SPRR3	Poorer overall survival
...

Visualizing Workflows and Pathways

MPAC Analysis Workflow

The following diagram illustrates the key steps in the **MPAC** computational workflow, from data input to the identification of clinically relevant protein signatures.

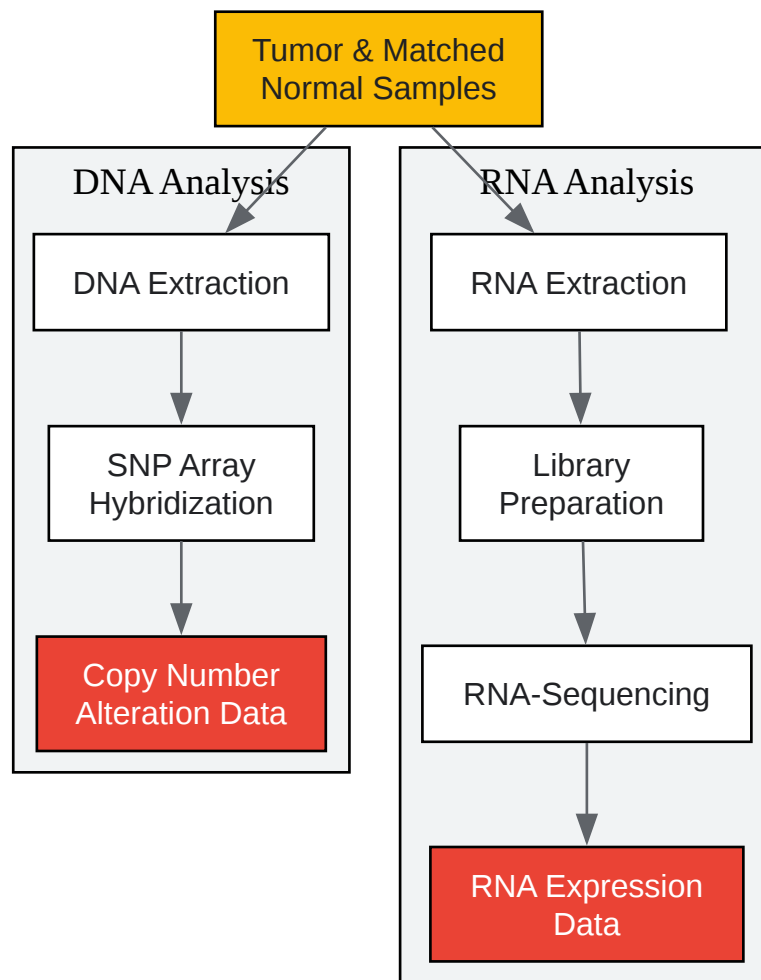


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MPAC computational workflow from multi-omic input to clinical correlation.

Experimental Workflow for Data Generation

This diagram outlines the parallel experimental workflows for generating the multi-omic data required for an **MPAC** analysis.

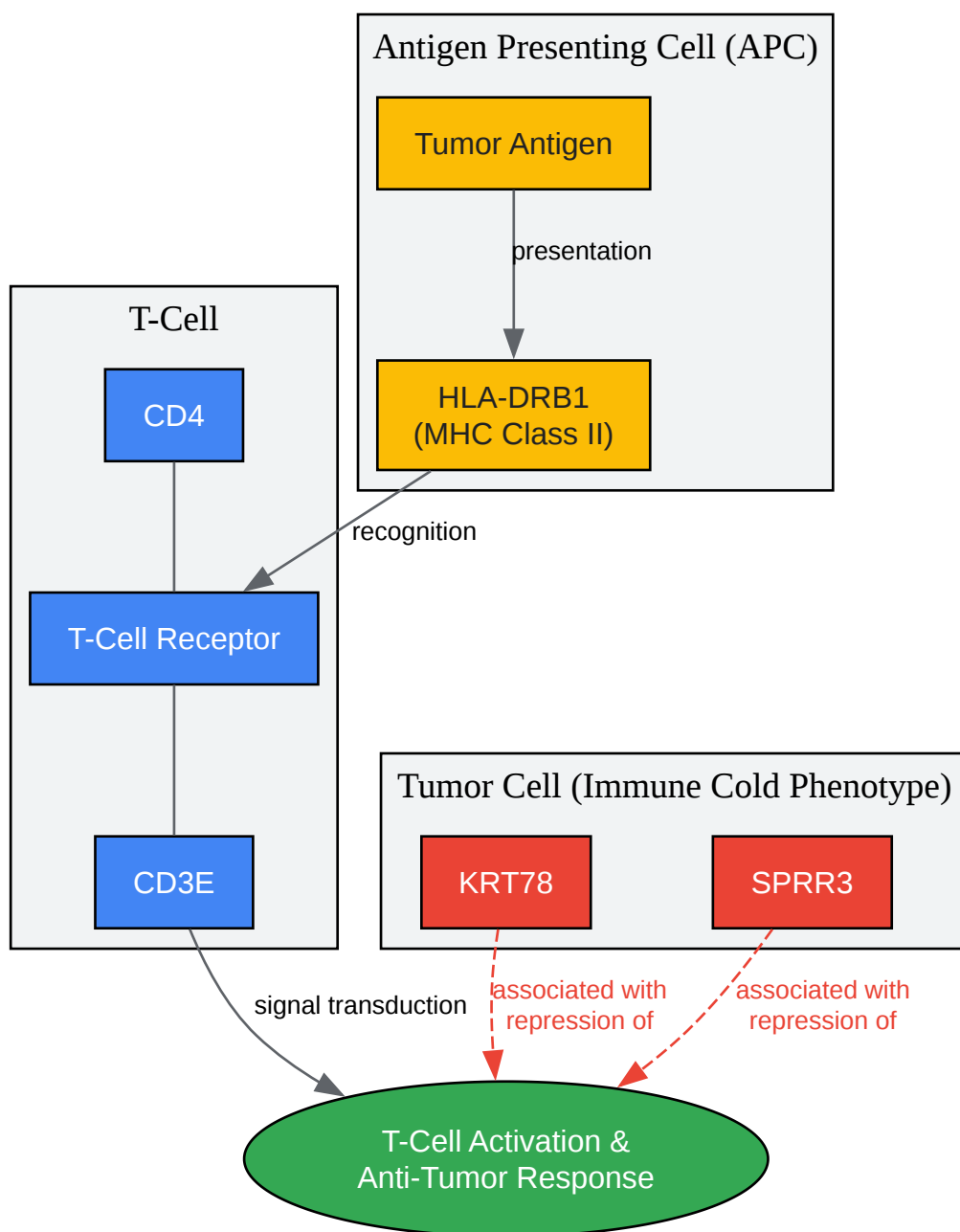


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Parallel workflows for generating DNA and RNA data for **MPAC** analysis.

Example Signaling Pathway: Immune Response in HNSCC

MPAC analysis of Head and Neck Squamous Cell Carcinoma (HNSCC) has identified patient subgroups with distinct immune response pathway activities.[2][3] The diagram below illustrates a simplified representation of key genes and their roles in T-cell activation, a critical component of the anti-tumor immune response. Genes such as CD4, CD3E, and HLA-DRB1 are often upregulated in the immune-active patient group, while genes associated with keratinization like KRT78 and SPRR3 can be downregulated.[8][9]



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Simplified immune response pathway in HNSCC showing key activated genes.

Conclusion

The **MPAC** Shiny app provides a user-friendly interface for the comprehensive exploration of multi-omic pathway analysis results. By integrating detailed experimental protocols with clear quantitative data summaries and intuitive visualizations, researchers can accelerate the

translation of complex genomic data into actionable biological insights and potential therapeutic strategies.

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